

Chemical structure and composition of hexamine dinitrate.

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Compound of Interest

Compound Name: *hexamine dinitrate*

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Hexamine Dinitrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamine dinitrate (HDN), a dinitrate salt of hexamethylenetetramine, is a significant intermediate in the synthesis of high-energy materials, most notably RDX (Research Department Explosive). While possessing weak explosive properties itself, its strategic importance lies in its role as a precursor. This document provides an in-depth technical overview of the chemical structure, composition, properties, and synthesis of **hexamine dinitrate**, tailored for a scientific audience. It includes a compilation of quantitative data, detailed experimental protocols for its preparation and characterization, and visual representations of its synthesis workflow and decomposition pathways to facilitate a comprehensive understanding.

Chemical Structure and Composition

Hexamine dinitrate is formed by the reaction of hexamine (hexamethylenetetramine) with nitric acid.^[1] The chemical structure consists of the caged adamantane-like structure of the hexamine molecule, with two nitrate groups attached through ionic bonds. The molecular formula for **hexamine dinitrate** is $C_6H_{14}N_6O_6$.^[2]

Table 1: Chemical Identity of **Hexamine Dinitrate**

Property	Value
IUPAC Name	bis(nitric acid);1,3,5,7-tetrazatricyclo[3.3.1.1 ³ ,7]decane
Molecular Formula	C ₆ H ₁₄ N ₆ O ₆ [2]
Molecular Weight	266.21 g/mol [2]
CAS Number	18423-21-7[3]

Physicochemical Properties

Hexamine dinitrate is a white crystalline solid.[4] A notable characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the air, which can affect its stability and handling.[3]

Table 2: Physical and Chemical Properties of **Hexamine Dinitrate**

Property	Value
Melting Point	170.5 °C (decomposes)[1][5]
Solubility	Readily soluble in water.[6] Insoluble in alcohol, ether, chloroform, and acetone.[5][6]
Appearance	White crystalline powder[4]
Hygroscopicity	Hygroscopic[3][7]

Synthesis of Hexamine Dinitrate

Experimental Protocol: Synthesis from Hexamine and Nitric Acid

The standard synthesis of **hexamine dinitrate** involves the controlled nitration of hexamine with nitric acid.[3]

Materials:

- Hexamine (hexamethylenetetramine)
- Nitric acid (65% or 70%)[3][7]
- Distilled water
- Ice bath

Procedure:

- Dissolve a specific amount of hexamine in distilled water. For example, 10g of hexamine in 17.5ml of distilled water.[8]
- Cool the hexamine solution in an ice bath.
- Slowly add the hexamine solution dropwise to a pre-cooled solution of nitric acid (e.g., 11.75ml of 70% nitric acid).[8] The temperature of the reaction mixture should be maintained below 15°C throughout the addition, as the reaction is exothermic.[1][7]
- After the addition is complete, continue to cool the mixture to approximately 5°C to ensure complete precipitation of the product.[3]
- Filter the resulting white crystalline solid using a Buchner funnel.[8]
- Wash the collected solid with ice-cold water to remove any residual acid.[4]
- Dry the product in a vacuum oven at 40°C.[3]

A reported yield for this process is approximately 89%.[8]

Thermal Decomposition

The thermal behavior of **hexamine dinitrate** has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry/Differential Thermal Analysis (TG/DTA).[1] The DSC curve for **hexamine dinitrate** shows an endothermic peak at 170.5°C, which corresponds to its melting point, immediately followed by exothermic peaks indicating

decomposition.[1][5] The decomposition process is characterized by two exothermic events, one at approximately 174.0°C and a second at 200.5°C.[1][5] The main decomposition products include nitric acid, hexamine, and formaldehyde.[5]



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Thermal Decomposition Pathway of **Hexamine Dinitrate**.

Applications in Synthesis

The primary and most significant application of **hexamine dinitrate** is as a precursor in the synthesis of more powerful explosives, particularly RDX (cyclotrimethylenetrinitramine) and DPT (dinitropentamethylenetetramine).[1][3][8]

Conversion to Dinitropentamethylenetetramine (DPT)

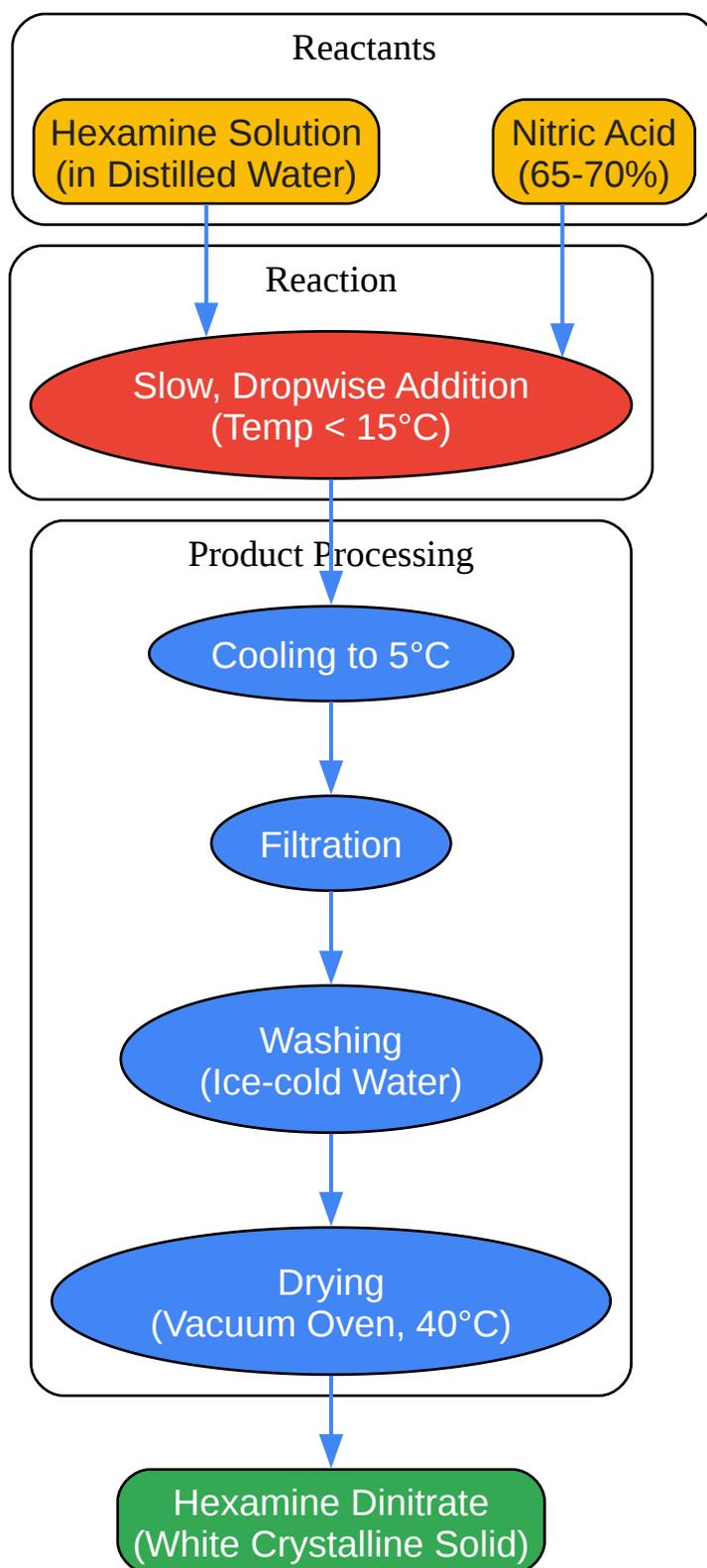
Experimental Protocol:

- Prepare a mixture of glacial acetic acid and acetic anhydride. For example, 5ml of glacial acetic acid and 2ml of acetic anhydride.[8]
- Add **hexamine dinitrate** (e.g., 1g) to the acid mixture as a single portion.[8]
- Maintain the reaction mixture at a controlled temperature of 44±1°C for a period of 15 minutes.[8]
- Quench the reaction by rapidly cooling the mixture to 12°C.[8]
- The solid product is then separated by rapid filtration, washed, and dried.[8]

Analytical Characterization

Several analytical techniques are employed to characterize **hexamine dinitrate** and confirm its purity. These include:

- Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.[\[1\]](#)
- ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the chemical structure.[\[1\]](#)
- Scanning Electron Microscopy (SEM): To observe the morphology of the crystals.[\[1\]](#)
- Liquid Chromatography/Mass Spectrometry (LC/MS): For separation and identification of the compound and any impurities.[\[1\]](#)
- Differential Scanning Calorimetry (DSC) and Thermogravimetry/Differential Thermal Analysis (TG/DTA): To study its thermal properties.[\[1\]](#)



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Experimental Workflow for the Synthesis of **Hexamine Dinitrate**.

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